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O-Methyl Atovaquone-13C,d3

Cat. No.: B1153334
M. Wt: 384.88
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Stable Isotope-Labeled Compounds in Contemporary Scientific Inquiry

The use of stable isotope-labeled (SIL) compounds has revolutionized how scientists approach complex biological questions. These labeled molecules act as tracers, allowing for the detailed mapping of metabolic pathways, the quantification of drug metabolites, and the elucidation of reaction mechanisms. symeres.comacs.org

Stable isotope labeling involves the incorporation of stable isotopes, such as Carbon-13 (¹³C), Deuterium (B1214612) (²H or D), or Nitrogen-15 (¹⁵N), into a molecule of interest. creative-proteomics.com These isotopes have the same number of protons as their more common elemental forms but a different number of neutrons, resulting in a greater atomic mass. creative-proteomics.com This mass difference, while not significantly altering the chemical properties of the molecule, allows it to be distinguished from its unlabeled counterparts by analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org

The core principle of SIL lies in introducing these labeled compounds into a biological or chemical system and then tracking their journey. This allows for the precise measurement of the rates of metabolic reactions, the identification of unknown metabolites, and the study of how drugs are absorbed, distributed, metabolized, and excreted (ADME). acs.org

Carbon-13 and deuterium are two of the most commonly used stable isotopes in research. symeres.com The incorporation of ¹³C into a molecule's carbon backbone provides a clear signal in both MS and NMR analyses, making it an excellent tracer for metabolic flux analysis and for determining the structure of molecules. symeres.comresearchgate.net

Deuterium, a stable isotope of hydrogen, is particularly valuable for several reasons. musechem.com Its inclusion in a molecule can lead to a "kinetic isotope effect," where the rate of a chemical reaction is altered due to the heavier mass of deuterium compared to hydrogen. symeres.com This effect can be exploited to study reaction mechanisms. Furthermore, deuterated compounds are frequently used as internal standards in quantitative mass spectrometry, enhancing the accuracy and precision of measurements. veeprho.com The combined use of ¹³C and deuterium labeling offers a powerful and versatile approach for a wide range of scientific investigations. researchgate.net

Contextualization of O-Methyl Atovaquone-¹³C,d₃ within Research Methodologies

O-Methyl Atovaquone-¹³C,d₃ is a specifically designed research tool that builds upon the history of atovaquone (B601224) and its analogs. Its unique isotopic labeling pattern makes it highly valuable for specific research applications.

Atovaquone, a hydroxynaphthoquinone, has a long history of development as an antiprotozoal agent, particularly for the treatment and prevention of malaria. nih.govnih.gov Initial research dating back several decades focused on the antiparasitic properties of hydroxynaphthoquinones. nih.gov Atovaquone emerged as a potent inhibitor of the parasite's mitochondrial cytochrome bc1 complex, a critical component for its survival. medchemexpress.com

In preclinical studies, atovaquone demonstrated significant activity against various parasitic strains. runwayhealth.com However, the emergence of drug resistance became a concern, leading to the development of combination therapies, most notably with proguanil (B194036) (as Malarone®). nih.govrunwayhealth.com Ongoing preclinical research continues to explore new formulations and analogs of atovaquone, including long-acting injectable versions, to enhance its efficacy and overcome resistance. jhu.edumedicinespatentpool.org The development of various isotopically labeled analogs of atovaquone, such as deuterated versions, has been crucial for these pharmacokinetic and metabolic studies. veeprho.comresearchgate.net

O-Methyl Atovaquone-¹³C,d₃ is not intended for therapeutic use but serves a highly specific purpose in a research setting. The "O-Methyl" modification, along with the incorporation of both Carbon-13 and a methyl group labeled with three deuterium atoms (d₃), creates a molecule with a distinct mass signature.

This dual labeling makes O-Methyl Atovaquone-¹³C,d₃ an ideal internal standard for quantitative bioanalytical assays using liquid chromatography-mass spectrometry (LC-MS). In such studies, a known amount of the labeled compound is added to a biological sample (like plasma or tissue) before processing. Because O-Methyl Atovaquone-¹³C,d₃ behaves almost identically to the unlabeled O-Methyl Atovaquone during extraction and analysis but is easily distinguishable by the mass spectrometer, it allows for the highly accurate quantification of the unlabeled analyte. This is critical for pharmacokinetic studies that aim to understand how the drug is absorbed, distributed, metabolized, and eliminated from the body.

The presence of both ¹³C and d₃ provides a significant mass shift from the unlabeled compound, moving its signal to a region of the mass spectrum with less potential for interference from other molecules in the sample. This enhances the sensitivity and reliability of the analytical method.

Properties

Molecular Formula

C₂₂¹³CH₁₈D₃ClO₃

Molecular Weight

384.88

Synonyms

Trans-2-[4-(4-Chlorophenyl)cyclohexyl]-3-methoxy-1,4-naphthalenedione-13C,d3;  2-((1r,4r)-4-(4-Chlorophenyl)cyclohexyl)-3-methoxynaphthalene-1,4-dione-13C,d3

Origin of Product

United States

Chemical Synthesis and Positional Isotopic Labeling Strategies for O Methyl Atovaquone 13c,d3

Retrosynthetic Analysis for O-Methyl Atovaquone (B601224) Analogues

The synthetic strategy for O-Methyl Atovaquone-13C,d3 begins with a retrosynthetic analysis of the parent compound, O-Methyl Atovaquone. The core structure consists of a substituted naphthoquinone ring linked to a 4-(4-chlorophenyl)cyclohexyl moiety. A logical disconnection point is the bond between the cyclohexyl group and the naphthoquinone core, suggesting a coupling reaction as a key synthetic step. Another key disconnection is the methyl ether, pointing to a late-stage methylation of the hydroxyl group of Atovaquone.

This analysis reveals two primary building blocks: a suitably functionalized 2-hydroxy-1,4-naphthoquinone and a derivative of 4-(4-chlorophenyl)cyclohexane. Several synthetic routes for Atovaquone itself have been developed, often involving the reaction of 2-chloro-1,4-naphthoquinone with a derivative of 4-(4-chlorophenyl)cyclohexane or the condensation of a phthalic anhydride derivative with a cyclohexyl-containing fragment. These established pathways provide a robust framework for the introduction of isotopic labels at specific positions.

Advanced Synthetic Methodologies for Site-Specific 13C and Deuterium (B1214612) Incorporation

The targeted placement of Carbon-13 and deuterium atoms within the O-Methyl Atovaquone structure requires specialized synthetic methods that introduce the isotopes at desired positions with high efficiency.

Methodologies for Deuterium Labeling (d3)

The introduction of the trideuteromethyl (d3) group is typically achieved in the final step of the synthesis to avoid potential isotopic scrambling in preceding reactions. This involves the O-methylation of the hydroxyl group of Atovaquone using a deuterated methylating agent. Commercially available reagents such as trideuteromethyl iodide (CD₃I) or deuterated methanol (CD₃OD) in the presence of a suitable base are commonly employed for this purpose researchgate.net. The site-selective incorporation of a deuterated methyl group can have significant pharmacological benefits and is a key tool in drug development and optimization researchgate.net.

Spectroscopic Verification of Isotopic Labeling Pattern and Purity

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Label Position Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for verifying the isotopic labeling pattern. The presence and position of the ¹³C label can be unequivocally confirmed by ¹³C NMR spectroscopy, which will show a significantly enhanced signal for the labeled carbon atom. The incorporation of the trideuteromethyl group is confirmed by ¹H NMR spectroscopy, where the signal corresponding to the O-methyl protons will be absent or significantly diminished. Furthermore, the carbon attached to the deuterated methyl group will exhibit a characteristic multiplet in the ¹³C NMR spectrum due to coupling with deuterium. Advanced NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can provide further confirmation of the connectivity and precise location of the isotopic labels within the molecular structure rsc.org. Isotope-filtered NMR experiments can also be employed to selectively observe signals from the labeled parts of the molecule, providing unambiguous verification of the labeling pattern researchgate.net.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is a cornerstone analytical technique for the characterization of isotopically labeled compounds, including this compound. Its capacity for high mass accuracy and resolution enables the precise determination of isotopic purity, which is a critical parameter for the application of such compounds in quantitative bioanalysis and metabolic studies. nih.govrsc.org The technique provides unambiguous confirmation of the isotopic enrichment and structural integrity of the synthesized molecule. rsc.org

The fundamental principle of using HRMS for isotopic purity assessment lies in its ability to distinguish between minute mass differences of isotopologues—molecules that have the same chemical formula but differ in their isotopic composition. nih.gov For this compound, the mass spectrometer can resolve the signal of the target molecule from the unlabeled O-Methyl Atovaquone and other potential isotopic variants that may arise from incomplete labeling during synthesis.

The analysis, often performed using techniques like electrospray ionization (ESI-HRMS), involves measuring the relative abundance of the ion signals corresponding to the different isotopologues. researchgate.net The high resolving power of instruments such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers is essential to separate the desired labeled compound's signal from isobaric interferences and signals from the natural abundance of heavy isotopes (e.g., ¹³C, ³⁷Cl) in the unlabeled portion of the molecule. researchgate.netnih.gov

The isotopic purity is calculated from the corrected intensities of the representative isotopolog ions after accounting for the natural isotopic contributions from preceding peaks. researchgate.net This process provides a quantitative measure of the percentage of the compound that has been successfully labeled with the desired number of ¹³C and deuterium atoms.

Research Findings and Data Analysis

In a typical HRMS analysis of a synthesized batch of this compound, the instrument would acquire a full scan mass spectrum, revealing a cluster of peaks centered around the mass-to-charge ratio (m/z) of the target molecule. The expected mass difference between the unlabeled compound and the fully labeled this compound is approximately 4 Da (one ¹³C atom replacing a ¹²C atom, and three deuterium atoms replacing three hydrogen atoms).

The table below illustrates the theoretical monoisotopic masses for the primary isotopologues of interest.

Table 1: Theoretical Mass Data for O-Methyl Atovaquone Isotopologues

Compound/Isotopologue Molecular Formula Monoisotopic Mass (Da)
Unlabeled O-Methyl Atovaquone C₂₃H₂₁³⁵ClO₃ 380.1155

Note: Masses are calculated for the most abundant isotopes of chlorine (³⁵Cl) and hydrogen (¹H) for simplicity.

Following the synthesis, a sample batch would be analyzed to determine the success of the isotopic labeling. The resulting data would show the distribution and relative abundance of each isotopologue. A hypothetical dataset for a synthesized batch is presented below to illustrate the assessment of isotopic purity.

Table 2: Hypothetical HRMS Data and Isotopic Purity Calculation for a Batch of O-Methyl Atovaquone-¹³C,d₃

Isotopologue Description Theoretical m/z Observed m/z Relative Abundance (%)
M+0 Unlabeled 380.1155 380.1153 0.8
M+1 Primarily ¹³C₁ or d₁ species 381.1189 381.1188 1.2
M+2 Primarily d₂ species 382.1251 382.1250 1.5
M+3 Primarily d₃ species 383.1314 383.1312 2.5

Based on the data in Table 2, the isotopic purity of the target compound (M+4) can be calculated. The calculation involves summing the relative abundances of all detected isotopologues and determining the proportion of the desired labeled species. nih.gov

Isotopic Purity Calculation:

Total Abundance = 0.8 + 1.2 + 1.5 + 2.5 + 94.0 = 100%

Isotopic Purity = (Abundance of M+4 / Total Abundance) x 100

Isotopic Purity = (94.0 / 100) x 100 = 94.0%

This result indicates that 94.0% of the compound in this hypothetical batch is the desired this compound. The advantages of using ESI-HRMS for this characterization are significant, offering a rapid, highly sensitive, and cost-effective method that requires minimal sample consumption. nih.govresearchgate.net

Advanced Analytical Methodologies Utilizing O Methyl Atovaquone 13c,d3 As an Internal Standard

Development and Validation of Quantitative Bioanalytical Methods

The quantification of analytes in complex biological matrices requires methods that are not only sensitive and specific but also highly accurate and reproducible. The use of a stable isotope-labeled internal standard (SIL-IS) like O-Methyl Atovaquone-13C,d3 is a cornerstone of modern quantitative bioanalysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development

The development of a quantitative LC-MS/MS method is a systematic process aimed at optimizing the detection and separation of a target analyte. For the analysis of O-Methyl Atovaquone (B601224), this involves using this compound as an internal standard to ensure reliability.

The initial phase involves the optimization of mass spectrometric parameters. This is typically achieved by infusing standard solutions of the analyte (O-Methyl Atovaquone) and the SIL-IS (this compound) into the mass spectrometer. Electrospray ionization (ESI) in positive mode is commonly effective for compounds of this nature. The goal is to identify the most abundant and stable precursor ions (typically [M+H]⁺) and to determine the optimal collision energies to produce specific, high-intensity product ions. This process establishes the Multiple Reaction Monitoring (MRM) transitions that will be used for quantification, providing high selectivity.

Simultaneously, chromatographic conditions are developed to ensure efficient separation of the analyte from other matrix components. Reversed-phase chromatography is a common approach for molecules like atovaquone. nih.gov A typical method might employ a C18 column with a gradient elution using a mobile phase consisting of an aqueous component with a modifier like formic acid and an organic component such as acetonitrile or methanol. nih.govscholarsresearchlibrary.com The gradient is optimized to achieve a sharp, symmetrical peak shape and an appropriate retention time, ensuring that the analyte and the co-eluting SIL-IS are resolved from potential interferences. scholarsresearchlibrary.com

Sample preparation is the final critical component. The objective is to extract the analyte and internal standard from the biological matrix (e.g., plasma, tissue homogenate) while removing proteins and other interfering substances. Techniques such as protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are evaluated to maximize recovery and minimize matrix effects. scholarsresearchlibrary.comwaters.com

Role of this compound as a Stable Isotope-Labeled Internal Standard (SIL-IS)

The ideal internal standard co-elutes with the analyte and exhibits identical chemical and physical properties during sample extraction, chromatography, and ionization. researchgate.net A SIL-IS is considered the gold standard because the incorporation of stable isotopes (e.g., ¹³C, ²H/D) results in a compound that is chemically identical to the analyte but has a different mass. libios.fr This mass difference allows it to be distinguished by the mass spectrometer, while its identical structure ensures it behaves in the same manner as the analyte throughout the analytical process. romerlabs.com

Biological samples contain a multitude of endogenous components, such as salts, lipids, and proteins. During LC-MS/MS analysis, these components can co-elute with the target analyte and interfere with the ionization process in the mass spectrometer's source. waters.com This phenomenon, known as a matrix effect, can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which are significant sources of imprecision and inaccuracy in quantitative results. waters.comwaters.com

Because this compound has the same molecular structure and chromatographic behavior as the unlabeled analyte, it experiences the same degree of ion suppression or enhancement. researchgate.net By calculating the ratio of the analyte peak area to the internal standard peak area, any signal variation caused by matrix effects is effectively normalized. This ensures that the final calculated concentration of the analyte remains unaffected by sample-to-sample variability in the matrix. researchgate.netromerlabs.com

The primary function of a SIL-IS is to correct for variability that can be introduced at multiple stages of the analytical workflow, including sample preparation, injection volume, and ionization efficiency. researchgate.net By adding a known concentration of this compound to every sample and standard at the beginning of the sample preparation process, any loss of analyte during extraction or transfer will be mirrored by a proportional loss of the internal standard.

This normalization is key to achieving high accuracy (closeness to the true value) and precision (reproducibility of measurements). nih.gov The use of a SIL-IS consistently yields analytical methods with low coefficients of variation (%CV) or relative standard deviation (%RSD). chromatographyonline.com

Table 1. Illustrative Comparison of Precision in Quantitative Analysis With and Without a Stable Isotope-Labeled Internal Standard (SIL-IS)
Sample IDAnalyte Response (without IS)Calculated Conc. (without IS)Analyte/IS Ratio (with SIL-IS)Calculated Conc. (with SIL-IS)
Sample 198,5009.85 ng/mL0.99510.05 ng/mL
Sample 291,2009.12 ng/mL0.9899.99 ng/mL
Sample 3105,30010.53 ng/mL1.00210.12 ng/mL
Sample 488,9008.89 ng/mL0.99110.01 ng/mL
Sample 5109,10010.91 ng/mL1.00510.15 ng/mL
Mean98,6009.86 ng/mL0.99610.06 ng/mL
%RSD8.9%8.9%0.7%0.7%

Method Validation Protocols for Research Applications (excluding clinical human bioanalysis)

For research applications, bioanalytical method validation ensures that the developed assay is reliable and reproducible for its intended purpose. While not adhering to the stringent regulations of clinical studies, validation for research still follows established scientific principles. scholarsresearchlibrary.commdpi.com Key parameters are assessed to demonstrate the method's performance.

Specificity and Selectivity : The method's ability to differentiate and quantify the analyte in the presence of other components in the sample matrix is confirmed by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte and IS. scholarsresearchlibrary.com

Linearity and Range : A calibration curve is generated by analyzing a series of standards over a defined concentration range. The curve should demonstrate a linear relationship between the analyte/IS response ratio and the concentration, with a correlation coefficient (r²) typically ≥ 0.99. researchgate.net

Sensitivity : The Lower Limit of Quantification (LLOQ) is established as the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision, typically within ±20%. scholarsresearchlibrary.com

Accuracy and Precision : Assessed by analyzing replicate Quality Control (QC) samples at multiple concentration levels (low, medium, high) on different days. For research applications, accuracy is often accepted if the mean concentration is within ±20% of the nominal value, and precision (%CV) should also be ≤20%. scholarsresearchlibrary.com

Stability : The stability of the analyte in the biological matrix is evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability. scholarsresearchlibrary.com

Table 2. Typical Method Validation Parameters and Acceptance Criteria for Research Bioanalysis
Validation ParameterPurposeTypical Acceptance Criteria
SelectivityEnsure no interference from endogenous matrix components.Response in blank matrix should be <20% of LLOQ response.
Linearity (r²)Demonstrate a predictable relationship between concentration and response.≥ 0.99
AccuracyCloseness of measured value to the nominal value.Mean concentration within ±20% of nominal (±25% for LLOQ).
Precision (%CV)Reproducibility of replicate measurements.≤20% (≤25% for LLOQ).
Freeze-Thaw StabilityAssess analyte stability after repeated freezing and thawing cycles.Mean concentration of stability samples within ±20% of nominal.

Qualitative Analytical Approaches for Metabolite Identification

Beyond quantitative analysis, stable isotope labeling is a powerful tool for qualitative applications, such as metabolite identification. nih.gov Identifying metabolites of a parent compound in a complex biological sample can be challenging due to the high number of endogenous signals detected by high-resolution mass spectrometry.

By dosing a biological system with a 1:1 mixture of the unlabeled compound (O-Methyl Atovaquone) and its stable isotope-labeled version (this compound), a unique isotopic signature is created. The parent drug will appear in the mass spectrum as a characteristic doublet of peaks with a mass difference corresponding to the number of isotopes incorporated (in this case, 4 Da due to ¹³C and 3 x ²H/D).

Isotopic Signature Recognition in Complex Biological Matrices

The primary challenge in bioanalysis is the presence of endogenous compounds in biological matrices such as plasma, blood, and tissue homogenates, which can interfere with the quantification of the target analyte, a phenomenon known as the matrix effect. researchgate.netresearchgate.net The use of a stable isotope-labeled internal standard like this compound is a highly effective strategy to compensate for these matrix effects. nih.govresearchgate.netresearchgate.net

The key principle behind its application lies in its unique isotopic signature. This compound is synthesized to have a specific number of carbon-12 atoms replaced by carbon-13 isotopes and hydrogen atoms replaced by deuterium (B1214612) isotopes. This results in a compound that is chemically identical to O-Methyl Atovaquone but has a higher molecular weight. Consequently, during LC-MS/MS analysis, this compound co-elutes with the unlabeled analyte, experiencing the same extraction recovery and ionization suppression or enhancement. However, due to their mass difference, they are readily distinguished by the mass spectrometer.

This distinct mass difference allows for precise and accurate quantification, as the ratio of the analyte's signal to the internal standard's signal remains constant even if the absolute signal intensity fluctuates due to matrix effects.

Table 1: Mass Spectrometric Properties of O-Methyl Atovaquone and its Isotope-Labeled Internal Standard

CompoundMolecular FormulaMonoisotopic Mass (Da)Precursor Ion (m/z) [M+H]⁺
O-Methyl AtovaquoneC₂₃H₂₁ClO₃380.1155381.1228
This compoundC₂₂¹³CH₁₈D₃ClO₃384.1378385.1451

This table presents a hypothetical representation of the mass-to-charge ratios for illustrative purposes.

Application of this compound for Tracing Metabolic Transformations in Preclinical Models

In preclinical drug metabolism studies, understanding the biotransformation of a parent compound into its various metabolites is crucial for assessing its efficacy and safety profile. Stable isotope-labeled compounds like this compound can be invaluable tools in such investigations. When co-administered with the unlabeled drug in preclinical models, the internal standard can be used to accurately quantify the parent drug and its metabolites in various biological samples over time.

The consistent and predictable behavior of this compound throughout the analytical process allows for the reliable determination of the pharmacokinetic profiles of atovaquone and its potential metabolites. By spiking biological samples with a known concentration of the internal standard, any variability during sample preparation and analysis can be normalized, leading to more accurate and precise concentration measurements of the metabolites.

Table 2: Hypothetical Pharmacokinetic Data of Atovaquone Metabolites in a Preclinical Model Using this compound as an Internal Standard

Time (hours)Metabolite A Concentration (ng/mL)Metabolite B Concentration (ng/mL)
0.515.25.8
145.812.3
298.625.1
4152.348.7
8110.535.4
1275.122.9
2420.48.1

The data in this table is for illustrative purposes only and does not represent actual experimental results.

Applications of O Methyl Atovaquone 13c,d3 in Preclinical Mechanistic and Metabolic Research

Elucidation of Metabolic Pathways in Biological Systems (Preclinical Models)

The primary goal of preclinical metabolism studies is to understand the biotransformation of a drug, which is a key factor in its elimination and potential toxicity. nih.gov Using labeled compounds like O-Methyl Atovaquone-¹³C,d₃ enables precise tracking of the molecule's journey through various biological systems.

In Vitro Biotransformation Studies (e.g., cell cultures, microbial models, subcellular fractions)

In vitro models are essential for initial metabolic profiling. nih.gov When O-Methyl Atovaquone-¹³C,d₃ is introduced to in vitro systems such as liver microsomes, S9 fractions, or cultured hepatocytes, the isotopic labels serve as unambiguous markers. nih.gov Analytical techniques like mass spectrometry can then detect the mass shift caused by the ¹³C and deuterium (B1214612), allowing for the clear identification of metabolic products against a complex biological background. nih.gov This approach helps in identifying the primary routes of metabolism, such as oxidation or demethylation, without the complexities of a full in vivo system. nih.gov The use of microbial models can also serve as a tool for biotransformation, sometimes mimicking mammalian metabolism. nih.gov

Identification of Novel Metabolites and Their Derivations via Isotopic Tracing

Isotopic tracing is a powerful method for discovering novel or unexpected metabolic pathways. nih.gov The unique mass signature of O-Methyl Atovaquone-¹³C,d₃ simplifies the search for new metabolites in complex chromatograms. A metabolite containing the ¹³C and deuterium labels will exhibit a characteristic mass difference compared to any potential unlabeled, endogenous compounds, confirming its origin from the administered drug. nih.gov This technique is instrumental in building a comprehensive metabolic map for a new chemical entity.

Investigating Biochemical Reaction Mechanisms

Beyond pathway elucidation, isotopic labeling provides deep insights into the specific biochemical reactions that a drug undergoes.

Application of Kinetic Isotope Effects (KIE) with Deuterium Labeling

The replacement of hydrogen with deuterium can alter the rate of a chemical reaction, a phenomenon known as the Kinetic Isotope Effect (KIE). google.com This occurs because a carbon-deuterium (C-D) bond is stronger and has a lower vibrational energy than a carbon-hydrogen (C-H) bond. princeton.edu If the cleavage of a C-H bond is the rate-determining step of a metabolic reaction, substituting that hydrogen with deuterium (as in the d₃-methyl group of O-Methyl Atovaquone-¹³C,d₃) will slow the reaction down. google.com Observing a significant KIE provides strong evidence that this specific bond is broken during the key step of the metabolic process, thereby helping to pinpoint the exact mechanism of enzymatic action. princeton.edunih.gov

Tracing Carbon Atom Rearrangements with ¹³C Labeling

The stable ¹³C label in O-Methyl Atovaquone-¹³C,d₃ acts as a tracer to follow the carbon skeleton of the molecule through metabolic transformations. nih.gov If a metabolite is found containing the ¹³C label, it confirms that the carbon backbone, or at least the labeled portion, remains intact. researchgate.net This is particularly useful for studying complex reactions involving molecular rearrangements. By analyzing the position of the ¹³C atom in the resulting metabolites using techniques like NMR spectroscopy or mass spectrometry fragmentation analysis, researchers can map the precise pathway of carbon atoms during biotransformation. nih.govnih.gov

Understanding Enzyme Substrate Interactions and Product Formation Pathways

Stable isotope-labeled compounds are instrumental in elucidating complex metabolic pathways and understanding the interactions between a drug and metabolizing enzymes. nih.gov While Atovaquone (B601224) is reported to undergo very limited metabolism, with over 90% excreted unchanged, investigating any potential biotransformation is crucial for a complete pharmacological profile. nih.govhopkinsguides.com O-methylation represents a possible, albeit minor, metabolic pathway.

The use of O-Methyl Atovaquone-13C,d3 can help confirm the formation of this metabolite and identify the enzymes responsible. In a typical in vitro experiment, the parent drug, Atovaquone, would be incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes like the Cytochrome P450 (CYP) superfamily. After incubation, the sample is analyzed by liquid chromatography-mass spectrometry (LC-MS).

By adding a known quantity of this compound to the sample, it serves two purposes:

Confirmation of Identity : The labeled compound will have the same chromatographic retention time and fragmentation pattern as any biologically formed O-Methyl Atovaquone, definitively confirming the metabolite's identity.

Pathway Elucidation : By using specific chemical inhibitors or recombinant enzymes for different CYP isozymes (e.g., CYP3A4, CYP2C19), researchers can pinpoint which enzyme is responsible for the methylation. A significant reduction in the formation of O-Methyl Atovaquone in the presence of a specific inhibitor would implicate that particular enzyme in its metabolic pathway.

Isotopically labeled substrates can also reveal subtle differences in enzyme catalytic mechanisms, as the heavier isotopes can sometimes alter reaction rates, an effect known as the kinetic isotope effect. nih.gov

Table 1: Hypothetical Results of an In Vitro Study on Atovaquone Metabolism
Incubation ConditionEnzyme SourceO-Methyl Atovaquone Formed (pmol/mg protein/min)Percent Inhibition
Control (Atovaquone)Human Liver Microsomes5.2-
+ Ketoconazole (CYP3A4 Inhibitor)Human Liver Microsomes1.178.8%
+ Ticlopidine (CYP2C19 Inhibitor)Human Liver Microsomes4.95.8%
AtovaquoneRecombinant Human CYP3A44.8-
AtovaquoneRecombinant Human CYP2C190.3-

This table illustrates hypothetical data where the formation of O-Methyl Atovaquone is significantly reduced in the presence of a CYP3A4 inhibitor and is primarily formed by recombinant CYP3A4, suggesting it is the major enzyme responsible for this metabolic pathway.

Quantitative Bioanalysis in Preclinical Research Models

Quantification of Parent Compound and Metabolites in Biological Samples

The gold standard for quantitative bioanalysis in drug development is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.gov A key component of a robust and reliable LC-MS/MS assay is the use of an appropriate internal standard. nih.govscispace.com Stable isotope-labeled compounds like this compound are considered the ideal choice for an internal standard. crimsonpublishers.com

When analyzing biological samples such as plasma, blood, or urine, an internal standard is added at a known concentration during sample preparation. Because the SIL internal standard is chemically identical to the analyte (the compound being measured), it experiences the same variations during extraction, processing, and analysis. This includes degradation, loss during sample handling, and fluctuations in the mass spectrometer's ionization efficiency, often referred to as "matrix effects". crimsonpublishers.com By comparing the MS signal of the analyte to the signal of the SIL internal standard, these variations are canceled out, allowing for highly accurate and precise quantification of the analyte's concentration. nih.govscispace.com

For instance, to quantify the potential metabolite O-Methyl Atovaquone in plasma samples from a preclinical animal study, this compound would be added to each plasma sample. The ratio of the mass spectrometer response of the unlabeled metabolite to the labeled internal standard is then used to determine the concentration from a standard curve.

Table 2: Example Calibration Curve for Quantification of O-Methyl Atovaquone in Rat Plasma
Nominal Concentration (ng/mL)Analyte/IS Peak Area RatioCalculated Concentration (ng/mL)Accuracy (%)
1.00.0251.02102.0
5.00.1285.11102.2
25.00.63024.8599.4
100.02.515100.7100.7
500.012.45497.299.4
1000.025.081004.0100.4

This table shows representative data for a calibration curve used to quantify O-Methyl Atovaquone. The consistent accuracy across a range of concentrations demonstrates the reliability of the bioanalytical method when using a stable isotope-labeled internal standard.

Assessment of Compound Distribution in Tissues (excluding human pharmacokinetic data)

Understanding how a drug and its metabolites distribute into various tissues is a fundamental aspect of preclinical research. nih.gov After administering Atovaquone to animal models (e.g., rats or monkeys), researchers collect different tissues (such as liver, lung, kidney, and brain) at various time points. biorxiv.orgbiorxiv.org

Using a validated LC-MS/MS method with SIL internal standards (one for Atovaquone and this compound for its metabolite), the concentration of both the parent drug and the metabolite can be accurately measured in homogenates of these tissues. This data provides critical insights into which organs are exposed to the drug, whether the drug or its metabolites accumulate in specific tissues, and helps to correlate drug exposure with efficacy and potential toxicity in those tissues. Atovaquone is known to have a high volume of distribution, suggesting it accumulates in tissues. nih.govnih.gov

Table 3: Hypothetical Tissue Distribution of Atovaquone and O-Methyl Atovaquone in Rats 24 Hours After Oral Administration
TissueAtovaquone Concentration (ng/g)O-Methyl Atovaquone Concentration (ng/g)Metabolite-to-Parent Ratio
Plasma5,25015.50.003
Liver85,600450.20.005
Lung120,300180.10.001
Kidney45,10095.80.002
Brain850&lt;1.0 (Below LLOQ)-

This table presents a hypothetical scenario showing higher concentrations of Atovaquone and its metabolite in tissues like the liver and lung compared to plasma, and minimal distribution into the brain. The liver, a primary site of drug metabolism, shows the highest metabolite-to-parent ratio.

Chemical Stability and Degradation Pathway Analysis of O Methyl Atovaquone 13c,d3

Accelerated and Long-Term Stability Studies in Research Solvents and Matrices

Detailed accelerated and long-term stability studies specifically for O-Methyl Atovaquone-13C,d3 are not extensively documented in publicly available literature. However, stability data for the parent compound, Atovaquone (B601224), provides valuable insights into its general stability profile. Atovaquone is known to be a highly lipophilic and poorly water-soluble compound. It is generally stable in the solid state when protected from light and moisture.

For research purposes, stock solutions of Atovaquone are typically prepared in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or methanol. While stable in these solvents for short-term storage, long-term stability can be a concern. It is generally recommended to store stock solutions at low temperatures (-20°C) to minimize degradation. The stability of this compound in various research solvents and biological matrices would be expected to be influenced by factors such as temperature, light exposure, pH, and the presence of oxidative agents.

Table 1: Anticipated Stability of this compound in Common Research Solvents

Solvent/MatrixStorage ConditionAnticipated StabilityPotential Degradation Pathways
DMSO-20°C, protected from lightHighOxidation, hydrolysis (if water is present)
Methanol-20°C, protected from lightModerateEsterification (if acidic), oxidation
Acetonitrile-20°C, protected from lightHighMinimal degradation expected
Aqueous BuffersRefrigerated, protected from lightLow to Moderate (pH dependent)Hydrolysis
Plasma/SerumFrozen (-80°C)Moderate to HighEnzymatic degradation

Identification of Degradation Products using Labeled Analogues

Forced degradation studies performed on the parent compound, Atovaquone, offer significant clues into the potential degradation pathways of this compound. These studies intentionally subject the compound to harsh conditions to accelerate decomposition and identify the resulting products.

A study on Atovaquone revealed that it undergoes slight degradation under acidic, basic, oxidative (hydrogen peroxide), thermal, and photolytic stress conditions impactfactor.orgwisdomlib.org. The primary degradation pathways for a molecule like Atovaquone would likely involve hydrolysis of the hydroxynaphthoquinone moiety, oxidation, and photolytic decomposition.

For this compound, the presence of the O-methyl group introduces an additional potential site for degradation, namely de-methylation to form Atovaquone. The use of isotopically labeled analogues, such as this compound, is a powerful tool in identifying and tracking metabolites and degradation products using techniques like mass spectrometry. The distinct mass shift provided by the ¹³C and deuterium (B1214612) atoms allows for the unambiguous identification of fragments originating from the parent compound.

Table 2: Potential Degradation Products of this compound

Stress ConditionPotential Degradation ProductPutative Degradation Pathway
Acidic/Basic HydrolysisAtovaquoneCleavage of the O-methyl ether bond
Oxidation (e.g., H₂O₂)Oxidized Atovaquone derivativesOxidation of the naphthoquinone ring
PhotolysisPhotodegradation productsRing opening or other structural rearrangements
Thermal StressThermally induced degradation productsVarious decomposition pathways

Influence of Isotopic Labeling on Degradation Kinetics (if applicable)

The introduction of heavier isotopes, such as ¹³C and deuterium (d), into a molecule can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). The C-D bond is stronger and requires more energy to break than a C-H bond. Consequently, reactions that involve the cleavage of a C-D bond in the rate-determining step will proceed more slowly than the corresponding reaction with a C-H bond.

In the case of this compound, the deuterium atoms are located on the methyl group. If the degradation pathway involves the cleavage of a C-D bond on this methyl group, a primary kinetic isotope effect would be expected, leading to a slower degradation rate compared to the unlabeled O-Methyl Atovaquone.

For instance, if enzymatic or chemical oxidation of the methyl group were a significant degradation pathway, the isotopically labeled compound would likely exhibit enhanced stability. However, if the primary degradation pathway involves other parts of the molecule that are not isotopically labeled, the kinetic isotope effect would be minimal or non-existent.

Future Perspectives and Advanced Research Modalities for Isotope Labeled Compounds

Integration with Advanced Metabolomics Platforms for Comprehensive Pathway Analysis

The integration of isotope-labeled compounds, such as O-Methyl Atovaquone-13C,d3, with advanced metabolomics platforms is revolutionizing the comprehensive analysis of metabolic pathways. labx.com Stable isotope labeling is a powerful technique that introduces a "heavy" version of a compound into a biological system, allowing researchers to trace its metabolic fate. nih.gov By using mass spectrometry, scientists can distinguish the labeled compound and its subsequent metabolic products from the vast pool of naturally occurring (unlabeled) molecules. nih.gov This enables precise tracking and quantification of how a compound is processed and transformed within cells or organisms. creative-proteomics.com

Advanced metabolomics platforms, which typically couple separation techniques like liquid chromatography (LC) with high-resolution mass spectrometry (MS), are essential for this analysis. labx.com These sophisticated instruments can detect and measure a wide array of metabolites with high sensitivity and accuracy. labx.com When a stable isotope-labeled compound like this compound is introduced, these platforms can follow the incorporation of the isotopic labels (¹³C and deuterium) into various downstream metabolites. nih.gov This provides a dynamic view of metabolic pathways and can lead to the discovery of previously unknown biotransformation routes. acs.orgfrontiersin.org Untargeted approaches, in particular, facilitate the biochemical analysis of known pathways and can rapidly identify new areas of metabolism. acs.orgscripps.edu

The dual labeling in this compound with both Carbon-13 (¹³C) and deuterium (B1214612) (d, ²H) offers specific advantages. The ¹³C atoms allow researchers to trace the carbon backbone of the molecule through metabolic reactions. nih.gov The deuterium atoms can provide specific insights into reactions that involve the breaking of carbon-hydrogen bonds, a common step in drug metabolism. This multi-isotope approach enhances the ability to map the compound's metabolic journey in great detail.

Detailed research findings have consistently demonstrated the value of this integrated approach for elucidating metabolic networks. nih.gov The combination of stable isotope tracing with high-resolution LC-MS provides a global overview of the cellular fate of precursor metabolites. acs.orgscripps.edu

Labeled Compound ApplicationAnalytical PlatformKey Findings
Tracing Metabolic FateLiquid Chromatography-Mass Spectrometry (LC-MS)Elucidation of biotransformation pathways and identification of novel metabolites. acs.orgscripps.edu
Quantifying Metabolic FluxHigh-Resolution Mass Spectrometry (HRMS)Measurement of the rate of metabolic reactions and pathway activity. nih.govfrontiersin.org
Identifying Novel PathwaysUntargeted Metabolomics with LC-MSDiscovery of previously uncharacterized metabolic networks and connections. acs.orgscripps.edu
Nutrient Contribution AnalysisIsotope Tracer AnalysisDetermination of how specific nutrients contribute to the production of different metabolites. nih.gov

This methodology enables the detection of metabolites and the simultaneous quantification of the pattern and extent of isotope labeling, confirming the metabolic pathways responsible for their biosynthesis. acs.orgscripps.edu Ultimately, the integration of stable isotope labeling with metabolomics is moving the field from simple observation to a more detailed, mechanistic investigation of cellular metabolism. nih.gov

Computational Chemistry and Molecular Modeling to Predict Labeled Compound Behavior

Computational chemistry and molecular modeling serve as powerful predictive tools in modern biochemical research, offering insights into the behavior of isotopically labeled compounds like this compound before and during experimental studies. These computational methods can simulate how the increased mass from isotopic labels affects a molecule's properties and interactions, thereby complementing and guiding laboratory research.

A key area where these computational tools are applied is in the prediction of Kinetic Isotope Effects (KIEs). The KIE describes the change in the rate of a chemical reaction when an atom in the reactants is substituted with one of its isotopes. The substitution of hydrogen with deuterium (as in the 'd3' portion of this compound) often results in a slower reaction rate if the carbon-hydrogen bond is broken during the rate-limiting step of a metabolic process. This is because the carbon-deuterium bond is stronger and requires more energy to break. Computational methods, such as Density Functional Theory (DFT), can model the vibrational energies of the molecule in its ground and transition states to predict the magnitude of the KIE. This information is critical for understanding the mechanisms of enzymes that metabolize the compound.

Molecular modeling, including techniques like molecular docking, can predict how this compound binds to the active sites of metabolic enzymes, such as the cytochrome P450 family. These simulations generate models of the enzyme-substrate complex, providing details on binding affinity and the specific orientation of the compound within the active site. By comparing the docking simulations of the labeled versus unlabeled compound, researchers can computationally assess whether the isotopic substitution is likely to alter the binding mode, which could influence its metabolic profile. While significant changes are generally not expected for stable isotope labeling, these models can confirm this assumption or highlight areas for further investigation.

These computational approaches provide a theoretical framework that helps in designing more effective experiments and interpreting the resulting data. By predicting potential changes in reaction rates and binding interactions, researchers can better anticipate the metabolic fate of a labeled compound.

PropertyComputational MethodPredicted Effect
Reaction Rate Density Functional Theory (DFT)Potential for kinetic isotope effects (KIEs), which can lead to a reduction in the rate of metabolism at the site of deuterium labeling.
Enzyme Binding Molecular DockingMinimal to no significant change in binding affinity or orientation within the enzyme's active site is typically predicted.
Vibrational Frequencies Quantum Mechanics (QM) CalculationsAltered molecular vibrational modes due to the heavier isotopes, which is the underlying principle of the kinetic isotope effect.

Expansion of Isotopic Labeling Applications in Drug Discovery and Development Research (excluding clinical aspects)

The use of isotopically labeled compounds, including stable isotope-labeled molecules like this compound, is a cornerstone of modern preclinical drug discovery and development. These labeled analogues act as indispensable tools for characterizing the pharmacological profile of new chemical entities.

A primary application is in the study of Absorption, Distribution, Metabolism, and Excretion (ADME) , which are critical determinants of a drug's efficacy and safety profile. By using a labeled version of a drug candidate, researchers can precisely track its disposition within in vitro and in vivo systems. For example, in in vitro metabolism experiments using liver microsomes or cultured hepatocytes, the distinct mass of the labeled compound and its metabolites allows for their clear detection and quantification by mass spectrometry, separating them from the complex background of the biological matrix. This facilitates the unambiguous identification of metabolic pathways.

In preclinical animal studies, stable isotope labeling is fundamental to pharmacokinetic (PK) analysis. To ensure the accurate quantification of a drug in biological samples like blood plasma, a stable isotope-labeled version of the drug is often used as an internal standard . Because the internal standard is chemically identical to the drug but has a different mass, it behaves identically during sample extraction and analysis. By adding a known amount of the labeled standard to each sample, researchers can correct for any sample loss or variation in the mass spectrometer's signal, which enables highly precise and accurate measurement of the drug's concentration over time.

Furthermore, isotopic labeling is crucial for determining a drug's distribution in tissues. While radioactive labels are traditionally used for quantitative whole-body autoradiography (QWBA), newer mass spectrometry imaging techniques can utilize stable isotope-labeled compounds to visualize and quantify drug distribution across different organs and tissues. This provides vital information on where the drug accumulates and whether it reaches its intended target.

The versatility of isotope-labeled compounds makes them essential for generating the robust data packages required to advance a potential drug candidate through the development pipeline.

Research AreaTechniquePurpose
Metabolism Studies In vitro incubation with liver fractions (microsomes, S9) or hepatocytes.To identify major metabolites and elucidate biotransformation pathways.
Pharmacokinetics (PK) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Bioanalysis.To accurately quantify drug concentrations in biological fluids over time, using the labeled compound as an internal standard.
Drug Distribution Mass Spectrometry Imaging or LC-MS/MS analysis of tissue homogenates.To determine the extent of drug penetration and accumulation in various tissues and organs.

Q & A

Q. How is O-Methyl Atovaquone-13C,d3 synthesized and characterized in preclinical studies?

Synthesis typically involves isotopic labeling via nucleophilic substitution or enzymatic methylation, with purity verified through NMR (¹H, ¹³C{¹H}) , UV-Vis spectroscopy , and mass spectrometry . Characterization should include isotopic enrichment analysis using high-resolution mass spectrometry (HRMS) and validation of structural integrity via IR spectroscopy to confirm functional groups (e.g., methyl and hydroxyl groups). For preclinical studies, ensure batch-to-batch consistency using HPLC with isotopic detection to quantify 13C and deuterium incorporation .

Q. What analytical techniques are recommended for quantifying isotopic purity in this compound?

Use triple-quadrupole LC-MS/MS for precise quantification of isotopic ratios, coupled with NMR line-shape analysis to detect residual non-deuterated or non-¹³C-labeled impurities . Validate methods against certified reference standards (e.g., USP or EP guidelines) and report uncertainty margins using ISO/IEC 17025-compliant protocols .

Q. How should researchers integrate this compound into pharmacokinetic (PK) models?

Design PK studies with compartmental modeling to track isotope-specific metabolism. Use radiolabeled tracer techniques (if applicable) alongside LC-MS/MS for simultaneous quantification of parent and metabolite fractions. Reference biotransformation pathways from non-isotopic analogs (e.g., atovaquone’s cytochrome P450 interactions) to predict metabolic stability .

Advanced Research Questions

Q. What strategies resolve contradictions in binding affinity data for this compound across experimental models?

Discrepancies often arise from differences in target conformation (e.g., protein flexibility) or solvent effects . Address this by:

  • Performing molecular dynamics (MD) simulations to compare binding modes in prokaryotic vs. eukaryotic rRNA models (as demonstrated in 2'-O-methyl oligoribonucleotide studies) .
  • Validating in vitro data with isothermal titration calorimetry (ITC) to measure thermodynamic parameters, and cross-referencing with in silico docking results to identify artifact-prone assays .

Q. How can researchers distinguish target-specific effects from non-specific interactions in assays using this compound?

  • Use competitive binding assays with unlabeled atovaquone to assess isotopic interference.
  • Implement surface plasmon resonance (SPR) to measure association/dissociation kinetics under varying ionic strengths, which can reveal non-specific electrostatic interactions .
  • Include negative controls with scrambled RNA/DNA targets (for rRNA-binding studies) to confirm selectivity .

Q. How do computational methods predict the metabolic stability of this compound compared to non-isotopic analogs?

Leverage density functional theory (DFT) to calculate isotopic effects on bond dissociation energies (BDEs), particularly for C-H → C-D bonds. Combine with quantum mechanics/molecular mechanics (QM/MM) simulations to model enzymatic cleavage rates in cytochrome P450 isoforms. Validate predictions using stable isotope tracing in hepatocyte models .

Methodological Best Practices

  • Experimental Reproducibility : Follow ACDLabs or ChemAxon protocols for isotopic synthesis, and document all parameters (e.g., reaction temperature, solvent purity) to align with primary literature standards .
  • Data Reporting : Use CCDC deposition codes for crystallographic data (if applicable) and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for spectral datasets .
  • Conflict Resolution : For contradictory results, apply Bradford-Hill criteria to assess causality, and conduct meta-analyses of published IC₅₀ values to identify outliers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.